molecular formula C14H19ClFNO B10827429 Fluorexetamine Hydrochloride

Fluorexetamine Hydrochloride

Cat. No.: B10827429
M. Wt: 271.76 g/mol
InChI Key: NKESGDXNJKATKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorexetamine Hydrochloride, also known as 2-(ethylamino)-2-(3-fluorophenyl)cyclohexanone hydrochloride, is a novel compound belonging to the arylcyclohexylamine family. It is known for its dissociative effects and has been classified as a designer drug. This compound has been sold over the internet since around 2017, although it remains relatively uncommon .

Preparation Methods

The synthesis of Fluorexetamine Hydrochloride involves multiple steps. One common method starts with the preparation of the intermediate 3-fluorophenylcyclohexanone. This intermediate is then reacted with ethylamine under controlled conditions to form Fluorexetamine. The final step involves the conversion of Fluorexetamine to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

Fluorexetamine Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Fluorexetamine Hydrochloride has several scientific research applications:

Mechanism of Action

Fluorexetamine Hydrochloride exerts its effects primarily through the inhibition of the N-methyl-D-aspartate (NMDA) receptor, similar to other arylcyclohexylamines like ketamine. This inhibition leads to a decrease in excitatory neurotransmission, resulting in dissociative and anesthetic effects. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Fluorexetamine Hydrochloride is structurally similar to other compounds in the arylcyclohexylamine family, such as:

Properties

Molecular Formula

C14H19ClFNO

Molecular Weight

271.76 g/mol

IUPAC Name

2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C14H18FNO.ClH/c1-2-16-14(9-4-3-8-13(14)17)11-6-5-7-12(15)10-11;/h5-7,10,16H,2-4,8-9H2,1H3;1H

InChI Key

NKESGDXNJKATKD-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)F.Cl

Origin of Product

United States

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